BTK Enzyme Inhibition: Target Compound vs. Clinical Benchmark Ibrutinib
In a biochemical BTK inhibition assay, 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one (disclosed as US20240083900, Example 150) demonstrated an IC50 of 1 nM against human BTK [1]. This value places the compound in the low-nanomolar potency range, comparable to the clinically approved irreversible BTK inhibitor ibrutinib (IC50 = 0.5 nM in an analogous enzymatic assay) [2]. Although the target compound is approximately 2-fold less potent than ibrutinib, its reversible binding mode and distinct chemotype may offer advantages in selectivity and resistance profiles, pending further characterization.
| Evidence Dimension | BTK enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Ibrutinib: IC50 = 0.5 nM |
| Quantified Difference | 2.0-fold lower potency vs. ibrutinib |
| Conditions | Biochemical BTK inhibition assay; human BTK enzyme; conditions as per patent US20240083900 and published ibrutinib characterization. |
Why This Matters
Confirmation of single-digit nanomolar BTK activity validates the compound as a credible starting point for covalent or non-covalent BTK inhibitor programs requiring a non-ibrutinib chemotype.
- [1] BindingDB. (2023). BDBM658457 (US20240083900, Example 150) – Affinity Data: BTK IC50 = 1 nM. Retrieved from https://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=658457 View Source
- [2] Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075–13080. View Source
